N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-14-4-8-16(9-5-14)31-13-19(26)22-15-6-10-17(11-7-15)32(27,28)25-18-12-20(29-2)24-21(23-18)30-3/h4-12H,13H2,1-3H3,(H,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGDUFZDKHMJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
-
Condensation Reaction : A mixture of guanidine carbonate and dimethyl malonate undergoes cyclization in the presence of sodium methoxide to form 2,6-dimethoxypyrimidin-4-ol.
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Amination : The hydroxyl group is replaced with an amine via a nucleophilic substitution reaction using aqueous ammonia under high-temperature conditions (120–150°C).
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Guanidine carbonate, dimethyl malonate, NaOMe | 80°C | 6 h | 78% |
| Amination | NH₃ (aq), ethanol | 140°C | 12 h | 65% |
Sulfonylation: Formation of the Sulfamoyl Group
The sulfamoyl group is introduced via a sulfonylation reaction between 2,6-dimethoxypyrimidin-4-amine and 4-nitrobenzenesulfonyl chloride, followed by reduction.
Procedure
-
Sulfonation : 2,6-Dimethoxypyrimidin-4-amine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to yield N-(2,6-dimethoxypyrimidin-4-yl)-4-nitrobenzenesulfonamide.
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Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, producing N-(2,6-dimethoxypyrimidin-4-yl)-4-aminobenzenesulfonamide.
Table 2: Sulfonylation Parameters
| Step | Catalyst | Solvent | Pressure | Yield |
|---|---|---|---|---|
| Sulfonation | Triethylamine | CH₂Cl₂ | Ambient | 85% |
| Reduction | Pd/C (10%) | EtOH | 3 atm H₂ | 90% |
Acetamide Moiety: Synthesis of 2-(4-Methylphenoxy)Acetyl Chloride
The phenoxyacetamide side chain is synthesized through a two-step process:
Methodology
Table 3: Etherification Reaction Details
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloroacetyl chloride | K₂CO₃ | Acetone | 60°C | 88% |
Final Coupling: Assembly of the Target Compound
The sulfonamide intermediate and acyl chloride are coupled to form the final product.
Reaction Protocol
-
Amidation : N-(2,6-dimethoxypyrimidin-4-yl)-4-aminobenzenesulfonamide reacts with 2-(4-methylphenoxy)acetyl chloride in tetrahydrofuran (THF), using N,N-diisopropylethylamine (DIPEA) as a base.
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Workup : The reaction mixture is quenched with ice water, and the precipitate is recrystallized from ethanol.
Table 4: Coupling Reaction Optimization
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | THF | High solubility |
| Base | DIPEA | 95% conversion |
| Temperature | 0–5°C | Minimized side reactions |
Industrial-Scale Production and Process Optimization
For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency:
Key Adjustments
Table 5: Industrial vs. Laboratory-Scale Metrics
| Metric | Laboratory | Industrial |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 48 h | 12 h |
| Overall Yield | 68% | 82% |
Analytical Validation and Quality Control
Post-synthesis characterization ensures product integrity:
Techniques
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HPLC : Purity >99% confirmed using a C18 column (mobile phase: acetonitrile/water).
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NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) peaks at δ 8.21 (s, 1H, pyrimidine-H), δ 7.82 (d, 2H, Ar-H), and δ 2.31 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Observed Issues
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Low Amination Yield : Attributed to incomplete substitution during the pyrimidine amination step.
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Byproduct Formation : Occurs during coupling due to residual moisture.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Pyrimidine Modifications: The 2,6-dimethoxy substitution in the target compound contrasts with methyl or unsubstituted pyrimidines in analogs. Thioether-linked pyrimidines (e.g., in ) exhibit distinct electronic profiles, favoring sulfur-mediated interactions.
Acetamide Side Chain: The 4-methylphenoxy group in the target compound provides moderate hydrophobicity, similar to Compound 7 .
Physicochemical Properties :
Urease Inhibition:
- Compound 7 : IC₅₀ = 12.3 µM against Helicobacter pylori urease, attributed to sulfamoyl-pyrimidine interactions with nickel ions in the active site .
- Compound 13 : IC₅₀ = 8.7 µM, with enhanced activity due to the benzamide scaffold’s planar geometry .
- The 2,6-dimethoxy group may improve solubility and bioavailability over chloro/methyl substituents .
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide, also known as N4-acetylsulfadimethoxine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C14H16N4O5S
- Molecular Weight : 352.37 g/mol
- CAS Number : 555-25-9
- Chemical Structure :
- SMILES: COc1cc(NS(=O)(=O)c2ccc(NC(C)=O)cc2)nc(OC)n1
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing sulfamoyl groups demonstrate significant effectiveness against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity was measured using a standard method with the following results:
| Compound | IC50 (µM) | Standard (Eserine) |
|---|---|---|
| This compound | 5.12 ± 0.002 | 0.5 mM |
Urease Inhibition
The compound showed promising urease inhibitory activity, which is essential for managing conditions associated with high urea levels.
| Compound | IC50 (µM) | Standard (Thiourea) |
|---|---|---|
| This compound | 3.45 ± 0.001 | 21.25 ± 0.15 |
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A series of synthesized compounds were evaluated for their antibacterial properties against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with sulfamoyl functionalities exhibited significant activity, suggesting a potential role for this compound in developing new antibacterial agents . -
Enzyme Inhibition Research :
A study focused on the enzyme inhibition capabilities of various synthesized compounds highlighted the strong inhibitory effects of those containing sulfamoyl groups on both AChE and urease. These findings suggest that this compound could be a viable candidate for further drug development targeting these enzymes .
Q & A
Basic Research Questions
What are the key steps in synthesizing N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the pyrimidine core (2,6-dimethoxypyrimidin-4-amine) via cyclocondensation of amidines or thioureas with β-keto esters .
- Step 2 : Sulfonylation of the pyrimidine amine using 4-sulfamoylphenyl intermediates, often requiring chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) .
- Step 3 : Coupling the sulfamoylphenyl intermediate with 2-(4-methylphenoxy)acetamide via nucleophilic substitution or amide bond formation. Solvents like DMF or THF and bases (e.g., NaH) are critical for high yields .
Key Optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 for sulfamoyl:acetamide) must be tightly controlled to avoid side products .
Which spectroscopic methods confirm the structural integrity of this compound?
- NMR : and NMR identify protons and carbons in the pyrimidine, sulfamoyl, and acetamide groups. For example, the pyrimidine C-4 proton appears as a singlet near δ 8.2 ppm .
- IR : Stretching frequencies for sulfonamide (S=O at 1350–1300 cm) and acetamide (C=O at 1650–1680 cm) validate functional groups .
- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H] at m/z 489.12) and fragmentation patterns .
What are preliminary biological screening strategies for this compound?
- In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition) to test interactions with targets like EGFR or VEGFR. IC values are determined via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess viability reduction. Positive controls (e.g., doxorubicin) validate experimental conditions .
Advanced Research Questions
How can synthetic yields be improved while minimizing by-products?
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in sulfonamide formation. For example, CuI/1,10-phenanthroline increases yield by 20% in Suzuki-Miyaura reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates. Mixed solvents (e.g., EtOH:HO 3:1) reduce side reactions during crystallization .
- Process Analytics : Use HPLC-MS to monitor reaction progress and identify impurities. Adjust pH (e.g., 6.5–7.5) to stabilize acid-sensitive intermediates .
How to resolve contradictions in biological activity data across studies?
- Dose-Dependency Analysis : Re-evaluate IC values under standardized conditions (e.g., serum-free media) to control for assay interference .
- Target Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseScan) to distinguish primary targets from off-target effects. For example, a compound showing dual EGFR/VEGFR inhibition may explain variability in cytotoxicity .
- Metabolite Screening : LC-MS/MS identifies active metabolites that contribute to observed discrepancies. Phase I metabolites (e.g., demethylated pyrimidine derivatives) may retain activity .
What computational methods predict binding modes and SAR?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins. The pyrimidine ring often occupies the ATP-binding pocket in kinases, while the sulfamoyl group stabilizes hydrogen bonds .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, methoxy groups on pyrimidine enhance membrane permeability (logP ~2.5) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability. RMSD values <2 Å indicate stable target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
